1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
The compound 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a thieno-fused triazolopyrimidine derivative characterized by a bicyclic core structure. Key structural features include:
- A thieno[2,3-e]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold, which combines thiophene, triazole, and pyrimidine rings.
- A 4-fluorobenzyl substituent at position 4, introducing electron-withdrawing effects and modulating solubility.
Properties
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-[(4-fluorophenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4OS2/c22-15-3-1-2-14(10-15)12-30-21-25-24-20-26(11-13-4-6-16(23)7-5-13)19(28)18-17(27(20)21)8-9-29-18/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQUIOQOIDFWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multiple steps:
Formation of the Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the core structure.
Introduction of the Fluorobenzyl Group: Similarly, the fluorobenzyl group is introduced via nucleophilic substitution, using a fluorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the bromobenzyl or fluorobenzyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one exhibit significant anticancer activities. In particular, studies have shown that derivatives with similar structures can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. For instance, a study highlighted the effectiveness of thieno-triazole derivatives against breast cancer cell lines, suggesting a promising avenue for further exploration in oncology .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Various studies have demonstrated that thieno-triazole derivatives possess activity against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways. This makes them potential candidates for developing new antimicrobial agents in an era of rising antibiotic resistance .
Enzyme Inhibition
Another significant application lies in enzyme inhibition. Research indicates that certain derivatives can act as inhibitors for various enzymes linked to disease pathways. For example, studies focusing on kinases and phosphatases have shown promising results where these compounds could modulate enzymatic activity effectively, thus influencing cellular signaling pathways associated with diseases such as cancer and diabetes .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thieno and triazolo rings can lead to enhanced potency and selectivity. For instance:
- Bromine Substitution : Enhances lipophilicity and can improve binding affinity to target proteins.
- Fluorine Substitution : Often increases metabolic stability while retaining biological activity.
Research has provided insights into how different substituents affect the overall pharmacological profile of these compounds, guiding future design efforts .
Case Studies
Several case studies illustrate the practical applications of this compound:
- In Vitro Studies : A series of in vitro experiments demonstrated that modifications to the benzyl groups significantly affected cytotoxicity against various cancer cell lines.
- In Vivo Models : Animal studies have shown that selected derivatives exhibit reduced tumor growth rates compared to controls when administered at specific dosages.
- Clinical Relevance : Some derivatives are currently undergoing preliminary clinical trials aimed at assessing their safety and efficacy in humans.
Mechanism of Action
The mechanism of action of 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Positional Isomers and Halogen Variations
- 1-((4-Bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Differs from the target compound only in the bromine position (para vs. meta on the benzyl group). Positional isomerism may influence binding affinity in biological systems due to altered steric and electronic profiles .
- 3-(4-Bromophenyl)-5-(thiophen-2-yl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine (8g) Replaces the benzylthio group with a thiophene ring. Exhibits a molecular weight of 413 g/mol (LC-MS: m/z=413 [M+H]⁺) and contains one bromine atom (1:1 isotopic pattern) .
Alkyl and Heterocyclic Substituents
- 1-Isopropyl-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine-5(4H)-one Features an isopropyl group and a tetrahydrobenzo-thienopyrimidine core. Demonstrated promising biological activity comparable to reference standards in kinase inhibition assays .
- 4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Incorporates a butyl group and a pyrimidinylpiperazine-propyl chain. The extended alkyl and piperazine substituents may enhance solubility and target engagement in cellular environments .
Core Structure Variations
Pyrido vs. Thieno-Fused Cores
- Pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Derivatives Replaces the thieno ring with a pyrido ring, altering electron distribution. Synthesized via condensation of enaminones with hydrazine derivatives, followed by oxidative cyclization .
Thiazolo and Isoxazolo Hybrids
- Synthesized via microwave-assisted reactions in DMF with glacial acetic acid .
Biological Activity
The compound 1-((3-bromobenzyl)thio)-4-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one , a member of the thienopyrimidine family, is gaining attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thieno[2,3-e][1,2,4]triazole Core : This is achieved through cyclization reactions involving thiophene and pyrimidine derivatives.
- Introduction of Substituents : The 3-bromobenzyl and 4-fluorobenzyl groups are introduced via nucleophilic substitution reactions on the thieno-triazole core.
Antimicrobial Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant antimicrobial activity. For instance:
- Antitubercular Activity : Studies have shown that similar compounds demonstrate potent activity against Mycobacterium tuberculosis, suggesting that this compound may also possess similar properties due to its structural analogies .
- Antifungal and Antiviral Activities : Other derivatives in this class have demonstrated effectiveness against various fungal strains and viruses, indicating a broad spectrum of antimicrobial action .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Specifically:
- Phosphodiesterase Inhibition : Some related thienopyrimidine compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), which are involved in various signaling pathways associated with inflammation and cancer .
- Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, similar to other thienopyrimidine derivatives .
Study on Antitubercular Activity
A recent study evaluated the antitubercular efficacy of structurally related thienopyrimidines:
- Methodology : The compounds were tested against Mycobacterium tuberculosis using standard broth microdilution methods.
- Results : The derivatives exhibited Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL, indicating significant potency compared to traditional treatments .
Study on Enzyme Inhibition
Another study focused on the inhibition of phosphodiesterases:
- Findings : The compound demonstrated IC50 values in the low micromolar range against PDE7A, highlighting its potential as a therapeutic agent in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Binding Affinity : The presence of halogenated benzyl groups enhances binding affinity to target enzymes or receptors, improving efficacy.
- Structural Stability : The triazole ring contributes to the stability and bioavailability of the compound in biological systems.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H16BrF2N4OS |
| Molecular Weight | 440.31 g/mol |
| Antitubercular MIC | 0.5 - 8 µg/mL |
| PDE Inhibition IC50 | Low micromolar range |
| Primary Target | Mycobacterium tuberculosis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
